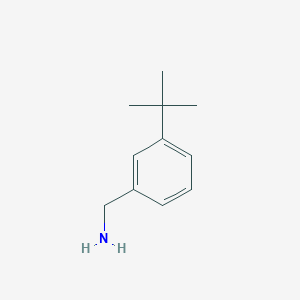

(3-(tert-Butyl)phenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-tert-butylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZRXCFOVQQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-(tert-Butyl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS Number: 140401-55-4) is a primary amine hydrochloride salt that holds potential as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzylamine core with a sterically demanding tert-butyl group at the meta-position, suggests its utility in creating complex molecules with specific conformational properties. As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and ultimately, therapeutic application.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In light of the limited publicly available experimental data for this specific salt, this guide combines known information for the free base and analogous compounds with detailed, field-proven experimental protocols for determining these critical parameters. This approach is designed to empower researchers to either utilize well-founded estimates or generate precise experimental data in their own laboratories.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

-

Chemical Name: this compound

-

Synonyms: 3-tert-Butylbenzylamine hydrochloride

-

CAS Number: 140401-55-4

-

Molecular Formula: C₁₁H₁₈ClN

-

Molecular Weight: 199.72 g/mol

The structure consists of a benzylamine core with a tert-butyl substituent at the 3-position of the phenyl ring. The primary amine is protonated by hydrochloric acid to form the ammonium chloride salt.

Core Physical Properties

| Property | Value | Basis for Value | Significance in Drug Development |

| Melting Point | Estimated: 250-265 °C | Analogy with Benzylamine hydrochloride (259-264 °C)[1] and other substituted benzylamine hydrochlorides. Amine salts generally have high melting points.[2] | A sharp melting point is indicative of purity. It is a critical parameter for solid-state characterization and influences manufacturing processes like milling and tableting. |

| Aqueous Solubility | Estimated: Soluble | Analogy with Benzylamine hydrochloride, which is soluble in water.[1][3] The conversion of amines to their hydrochloride salts is a common strategy to enhance aqueous solubility.[2][4] | Solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. |

| pKa | Estimated: 9.0 - 9.5 | Analogy with Benzylamine (pKa of 9.33)[5] and 4-tert-butylbenzylamine (predicted pKa of 9.24).[6] The electronic effect of a meta-tert-butyl group is expected to be minimal on the basicity of the benzylamine. | The pKa determines the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Appearance | White to off-white solid | General property of many amine hydrochloride salts. | A consistent appearance is important for quality control and formulation development. |

Experimental Protocols for Physical Property Determination

For any novel compound, the experimental determination of its physical properties is a cornerstone of its development. The following sections detail the standard, self-validating methodologies for measuring the melting point, aqueous solubility, and pKa of an amine hydrochloride salt like this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity.

Causality Behind Experimental Choices: The use of a calibrated digital melting point apparatus with a slow ramp rate near the expected melting point is crucial for obtaining an accurate and sharp melting range. A broad melting range typically indicates the presence of impurities.

Detailed Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Causality Behind Experimental Choices: This method ensures that an equilibrium between the solid and dissolved states of the compound is achieved by allowing sufficient time for equilibration. The use of a calibrated analytical technique like HPLC ensures accurate quantification of the dissolved compound.

Detailed Step-by-Step Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature shaker bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Shake-Flask Method for Solubility.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated (ammonium) and deprotonated (free amine) forms. Potentiometric titration is a highly accurate method for its determination.

Causality Behind Experimental Choices: This method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal. At this point, the pH is equal to the pKa.

Detailed Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve, which is the pKa of the compound.

Caption: Potentiometric Titration for pKa.

Physical Properties of the Free Base: (3-(tert-Butyl)phenyl)methanamine

For comparative purposes, the known physical properties of the corresponding free base, (3-(tert-Butyl)phenyl)methanamine (CAS Number: 608515-16-8), are provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | Smolecule |

| Molecular Weight | 163.26 g/mol | Smolecule |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are not yet widely published, this guide provides well-founded estimations based on analogous structures and, more importantly, details the robust experimental methodologies required to determine these critical parameters. By following the outlined protocols for measuring melting point, aqueous solubility, and pKa, researchers can generate the high-quality data necessary to advance their research and development efforts with confidence. The provided frameworks for experimental design are intended to ensure scientific integrity and produce trustworthy, reproducible results.

References

-

Sciencemadness.org. (2025). Benzylamine. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Wikipedia. (2023). Benzylamine. Retrieved from [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]

-

OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

ResearchGate. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Retrieved from [Link]

-

LookChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]

Sources

- 1. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adipogen.com [adipogen.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

(3-(tert-Butyl)phenyl)methanamine hydrochloride chemical structure and bonding

An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine hydrochloride: Structure, Bonding, and Synthetic Insights for Drug Development Professionals

Executive Summary

This compound is a substituted benzylamine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its structure is characterized by a phenyl ring meta-substituted with a sterically demanding tert-butyl group and a methanaminium group. This unique combination of a bulky, lipophilic moiety and a polar, cationic center imparts specific physicochemical properties that are highly valuable in drug design. The tert-butyl group provides significant steric hindrance, which can be strategically employed to enhance selectivity for biological targets and modulate pharmacokinetic profiles.[1] This guide offers a detailed examination of the molecule's chemical structure, bonding characteristics, synthetic protocols, and its strategic application in the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

This compound is the salt form of the free base, (3-(tert-Butyl)phenyl)methanamine. The hydrochloride form is generally preferred in laboratory and pharmaceutical settings due to its increased stability and water solubility.

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 140401-55-4 | [2][3] |

| Molecular Formula | C₁₁H₁₈ClN | [2][3] |

| Molecular Weight | 199.72 g/mol | [2][3] |

| SMILES | CC(C)(C)C1=CC=CC(=C1)CN.[H]Cl | [2] |

| InChIKey (Free Base) | JPETYCDJGPTICO-UHFFFAOYSA-N | [1][4] |

| Storage | Inert atmosphere, Room Temperature | [2][3] |

Predicted Mass Spectrometry Data (Free Base)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the free base (C₁₁H₁₇N), which are critical for analytical characterization by ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.14338 | 137.4 |

| [M+Na]⁺ | 186.12532 | 144.7 |

| [M-H]⁻ | 162.12882 | 140.9 |

| [M+K]⁺ | 202.09926 | 142.4 |

| Data sourced from PubChemLite prediction models.[4] |

Chemical Structure and Bonding Analysis

The molecule's functionality is a direct result of its distinct structural components: the aromatic ring, the tert-butyl group, and the methanaminium cation.

Core Aromatic System and Substituent Effects

The central scaffold is a benzene ring, providing a rigid framework for its substituents. The methanamine and tert-butyl groups are in a meta (1,3) relationship. This positioning prevents direct electronic resonance between the groups but allows for inductive effects to influence the ring's electron density.

The Role of the tert-Butyl Group

The tert-butyl group is a cornerstone of this molecule's utility in drug design. Its large, three-dimensional profile exerts significant steric hindrance.[1] This "steric shield" can prevent non-specific binding to biological macromolecules and can be used to orient the pharmacophore (the aminium group) into a specific conformation required for high-affinity binding to a target receptor or enzyme active site.[1] This balance between steric and electronic effects is a key feature of its 3-position substitution.[1]

The Methanaminium Group and Ionic Bonding

In the hydrochloride salt, the primary amine group (-NH₂) is protonated by hydrochloric acid to form a positively charged aminium group (-NH₃⁺). This cation then forms a strong ionic bond with the negatively charged chloride ion (Cl⁻). This transformation from a neutral, basic amine to a charged salt has profound implications:

-

Solubility: It dramatically increases the molecule's polarity and, typically, its solubility in aqueous and polar protic solvents.

-

Biological Interactions: The charged -NH₃⁺ group is an excellent hydrogen bond donor and can participate in critical electrostatic (ionic) interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.[1]

Caption: 2D structure of this compound.

Synthesis and Purification

The preparation of this compound is typically a two-step process. First, the free base is synthesized, which is then converted to the stable hydrochloride salt.

Synthetic Strategy Workflow

The most common route involves the nucleophilic substitution of a benzyl halide with an amine source, followed by acidification.[1] This straightforward approach is efficient for producing the target compound on a laboratory scale.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Hydrochloride Salt Formation

This protocol details the conversion of the free base amine to its hydrochloride salt, a critical step for purification and handling. The procedure is adapted from established methods for amine salt formation.[5]

Objective: To quantitatively convert (3-(tert-Butyl)phenyl)methanamine to its hydrochloride salt.

Materials:

-

(3-(tert-Butyl)phenyl)methanamine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

1N Hydrochloric Acid (HCl) in a suitable solvent (e.g., water or ether) (1.0 - 1.1 eq)

-

Round-bottom flask, magnetic stirrer, and dropping funnel

-

Ice bath

Procedure:

-

Dissolution: Dissolve the starting amine (1.0 eq) in a minimal amount of anhydrous THF or diethyl ether in a round-bottom flask. The choice of a non-polar, volatile solvent is causal; it ensures the starting material is soluble while the resulting salt, being highly polar, will precipitate, facilitating easy isolation.

-

Cooling: Place the flask in an ice bath and stir the solution. This step is crucial to control the exothermicity of the acid-base neutralization reaction, preventing potential side reactions and ensuring controlled precipitation.

-

Acidification: Add 1N HCl (1.0 - 1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of acid ensures complete conversion of the amine. As the HCl is added, a white precipitate of the hydrochloride salt will form.

-

Stirring & Maturation: After the addition is complete, warm the solution to room temperature and continue stirring for 1-2 hours. This "maturation" step allows the precipitation to complete, maximizing the yield.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the filtered solid with small portions of cold diethyl ether (3x). This is a self-validating step; the ether washes away any unreacted starting amine or other non-polar impurities without dissolving the desired salt product.

-

Drying: Dry the resulting white solid under vacuum for 12-24 hours to remove all residual solvent. The final product is the pure this compound.

Application in Medicinal Chemistry and Drug Development

A Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for SAR exploration.[1] Researchers can systematically modify the structure—for instance, by N-alkylation of the amine, substitution on the phenyl ring, or replacing the tert-butyl group with other bulky moieties—to probe the chemical space around a biological target. This allows for the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Leveraging Steric Hindrance for Target Selectivity

The strategic placement of the bulky tert-butyl group is a proven method for achieving receptor selectivity.[1] For example, in a family of related enzymes or receptors, the active sites may differ subtly in size or shape. The steric bulk of the tert-butyl group can be used to favor binding to a target with a larger or more accommodating binding pocket while preventing binding to off-targets with smaller, more constrained pockets. This principle is exemplified in research on histamine H3 receptor ligands, where bulky tert-butyl phenoxy derivatives have been synthesized to achieve desired pharmacological effects, such as anticonvulsant activity.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool for drug discovery professionals. Its well-defined structure, characterized by the interplay of a sterically influential tert-butyl group and a functionally critical aminium center, provides a robust platform for designing targeted and selective therapeutic agents. A thorough understanding of its bonding, synthesis, and the strategic rationale behind its use is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

PubChemLite. * (3-tert-butylphenyl)methanamine hydrochloride (C11H17N)*. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Łażewska, D., et al. (2018-05-25). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. Available at: [Link]

-

The Royal Society of Chemistry. (Undated). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]

Sources

- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]

- 2. 140401-55-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. PubChemLite - (3-tert-butylphenyl)methanamine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS No. 140401-55-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

(3-(tert-Butyl)phenyl)methanamine hydrochloride, with the CAS number 140401-55-4, is a substituted benzylamine derivative that has garnered interest within the realms of organic synthesis and medicinal chemistry. Its structure, featuring a benzylamine core modified with a sterically demanding tert-butyl group at the meta-position, imparts unique physicochemical properties that make it a valuable intermediate in the design and synthesis of complex molecular architectures. The presence of the bulky tert-butyl group can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, offering a strategic tool for medicinal chemists to fine-tune the properties of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 140401-55-4 | [2] |

| Molecular Formula | C₁₁H₁₈ClN | [2] |

| Molecular Weight | 199.72 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |

| Storage | Inert atmosphere, Room Temperature | [2] |

Strategic Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes for primary amines. The two most prominent and industrially scalable methods are the reductive amination of 3-tert-butylbenzaldehyde and the reduction of 3-tert-butylbenzonitrile. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Method 1: Reductive Amination of 3-tert-butylbenzaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[3] This method involves the reaction of an aldehyde or ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 3-tert-butylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of ammonia in methanol (excess, e.g., 7N solution). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is then treated with a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS). Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be added portion-wise at 0 °C, followed by stirring at room temperature.[4]

-

Workup: After complete reduction, the catalyst is filtered off (if applicable). The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed with water and brine.[1]

-

Salt Formation: The organic layer is dried over anhydrous sodium sulfate and filtered. To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.[5]

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum to yield the final product.[5]

Method 2: Reduction of 3-tert-butylbenzonitrile

The reduction of a nitrile functional group is another direct and effective method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean approach.

Sources

An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with (3-(tert-Butyl)phenyl)methanamine hydrochloride. The document elucidates the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile

(3-(tert-Butyl)phenyl)methanamine and its hydrochloride salt are valuable intermediates in organic and medicinal chemistry. The core structure consists of a benzylamine moiety substituted with a bulky tert-butyl group at the meta-position. This substitution sterically influences the molecule's reactivity and its interaction with biological targets, making it a person of interest for scaffold-based drug design.[1] The hydrochloride salt form is often preferred in laboratory and pharmaceutical settings to enhance stability, and handling characteristics compared to the free base.

Physicochemical Data Summary

Quantitative data for the hydrochloride salt and its corresponding free base are summarized below for direct comparison and reference.

| Property | This compound | (3-(tert-Butyl)phenyl)methanamine (Free Base) |

| IUPAC Name | (3-tert-butylphenyl)methanamine hydrochloride | (3-tert-butylphenyl)methanamine |

| Synonyms | 3-tert-Butylbenzylamine hydrochloride | 3-tert-Butylbenzylamine |

| CAS Number | 140401-55-4[2] | 608515-16-8[1][3] |

| Molecular Formula | C₁₁H₁₈ClN[2] | C₁₁H₁₇N[1][3] |

| Molecular Weight | 199.72 g/mol [2] | 163.26 g/mol [1][3] |

| Appearance | White solid (typical for amine salts)[4] | Colorless to pale yellow liquid[5] |

Synthesis and Chemical Validation

The synthesis of this compound is a well-defined, two-stage process. The initial step involves the formation of the free base, which is subsequently converted to its more stable hydrochloride salt.

Synthetic Pathway Overview

The primary route to the free base, (3-(tert-Butyl)phenyl)methanamine, is through the nucleophilic substitution of 3-tert-butylbenzyl chloride with ammonia.[1] The resulting primary amine is then protonated using hydrochloric acid to yield the final hydrochloride salt.[1] This workflow is designed for efficiency and high yield.

Sources

(3-(tert-Butyl)phenyl)methanamine hydrochloride synthesis pathway from 3-tert-butylbenzyl chloride

An In-Depth Technical Guide to the Synthesis of (3-(tert-Butyl)phenyl)methanamine Hydrochloride from 3-tert-Butylbenzyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(tert-Butyl)phenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis, with the tert-butyl group providing unique steric and electronic properties.[1] This guide provides a comprehensive technical overview of the synthetic conversion of 3-tert-butylbenzyl chloride to this compound. We will analyze various synthetic strategies, focusing on the causality behind experimental choices to ensure high yield and purity. The primary focus will be on the Delépine reaction, a robust method for the selective synthesis of primary amines from benzylic halides. A detailed, field-proven experimental protocol, safety considerations, and characterization methods are presented to ensure a reproducible and self-validating workflow.

Strategic Analysis of C-N Bond Formation

The core transformation required is the conversion of a benzylic chloride to a primary benzylic amine. This involves a nucleophilic substitution at the benzylic carbon. While several methods exist for this transformation, their suitability varies based on selectivity, yield, and operational complexity.

-

Direct Alkylation of Ammonia: The most straightforward approach involves reacting 3-tert-butylbenzyl chloride with ammonia.[1] However, this method is fundamentally flawed for the selective synthesis of primary amines. The product, (3-(tert-butyl)phenyl)methanamine, is itself a nucleophile and can react with the starting material. This leads to a difficult-to-separate mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, significantly reducing the yield of the desired product.[2][3]

-

The Gabriel Synthesis: This classic method offers an elegant solution to the overalkylation problem by using potassium phthalimide as a protected nitrogen nucleophile.[4][5][6] The phthalimide anion attacks the benzyl chloride in an SN2 reaction.[4] The resulting N-alkylated phthalimide is no longer nucleophilic, preventing further reaction. The primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis.[6][7] This method is highly reliable for producing primary amines.[8]

-

The Delépine Reaction: Named after Stéphane Marcel Delépine, this reaction provides a direct and efficient pathway to primary amines from reactive alkyl halides.[9] The substrate reacts with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt.[10][11] This salt is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride.[12] The key advantage is the selective formation of the primary amine without side reactions, making it an excellent choice for this synthesis.[9]

Chosen Pathway: For this guide, we will focus on the Delépine Reaction . It offers a compelling balance of high selectivity, operational simplicity, and use of readily available reagents, making it a highly authoritative and trustworthy method for this specific transformation.

The Delépine Reaction: Mechanism and Rationale

The reaction proceeds in two distinct, high-yielding steps. Understanding the mechanism validates the protocol's design.

-

Quaternary Salt Formation: 3-tert-butylbenzyl chloride undergoes a nucleophilic substitution (SN2) reaction with one of the nitrogen atoms of hexamethylenetetramine. This forms a stable, often crystalline, quaternary ammonium salt.

-

Acid Hydrolysis: The salt is then treated with a strong acid, typically ethanolic hydrochloric acid, and heated. The hexamine cage hydrolyzes, breaking down into formaldehyde and ammonium ions, liberating the desired primary amine as its hydrochloride salt.

dot

Caption: Figure 2: Experimental Workflow for the Synthesis

Detailed Instructions:

Part 1: Formation of the Quaternary Ammonium Salt

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine (15.42 g, 0.11 mol) in chloroform (150 mL).

-

To this stirring solution, add 3-tert-butylbenzyl chloride (18.27 g, 0.10 mol) dropwise over 10 minutes.

-

Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by the disappearance of the benzyl chloride spot on a TLC plate. A voluminous white precipitate of the quaternary salt will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Dry the white solid under vacuum to a constant weight. The yield at this stage should be nearly quantitative.

Part 2: Acid Hydrolysis and Amine Isolation 6. Place the dried quaternary salt into a 500 mL round-bottom flask and add 95% ethanol (120 mL). 7. Carefully add concentrated hydrochloric acid (30 mL) to the suspension. Equip the flask with a reflux condenser. 8. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the intermediate salt is consumed. 9. After cooling to room temperature, remove the ethanol and excess HCl under reduced pressure using a rotary evaporator. 10. Dissolve the resulting solid residue in deionized water (100 mL). Transfer to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any organic, non-basic impurities. Discard the organic layers. 11. Cool the aqueous layer in an ice bath and slowly basify by adding 5M sodium hydroxide solution dropwise with stirring until the pH is >12. The free amine will separate as an oil. 12. Extract the free (3-(tert-butyl)phenyl)methanamine into diethyl ether (3 x 50 mL). 13. Combine the organic extracts, and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

Part 3: Formation of the Hydrochloride Salt 14. Transfer the dried ether solution to a clean flask. While stirring in an ice bath, bubble dry hydrogen chloride gas through the solution. Alternatively, add a solution of 2M HCl in diethyl ether dropwise. 15. A white precipitate of this compound will form immediately. 16. Collect the final product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Purity Assessment

To validate the identity and purity of the final product, the following analytical techniques are recommended.

| Technique | Expected Results for (3-(tert-Butyl)phenyl)methanamine HCl |

| ¹H NMR | δ ~8.6 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 4H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 1.3 (s, 9H, -C(CH₃)₃) ppm. |

| ¹³C NMR | δ ~152 (Ar-C-tBu), ~135 (Ar-C-CH₂), ~129, ~127, ~125 (Ar-CH), 45 (Ar-CH₂-N), 35 (-C(CH₃)₃), 31 (-C(CH₃)₃) ppm. |

| FT-IR | Broad peak ~2500-3000 cm⁻¹ (N-H stretch of ammonium salt), ~1600, 1500 cm⁻¹ (C=C aromatic stretch). |

| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted for comparison. |

Safety and Handling

-

3-tert-butylbenzyl chloride: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.

-

Chloroform/Dichloromethane: Are toxic and suspected carcinogens. All operations involving these solvents must be conducted within a fume hood.

-

Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves.

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of this compound from 3-tert-butylbenzyl chloride is efficiently and selectively achieved via the Delépine reaction. This method successfully circumvents the overalkylation issues inherent in direct ammonolysis. The provided protocol, which includes the formation of a stable quaternary ammonium salt followed by controlled acid hydrolysis, represents a reliable and scalable pathway for producing this valuable synthetic intermediate with high purity. Proper characterization is essential to confirm the structure and quality of the final product.

References

Sources

- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Delépine reaction - Wikipedia [en.wikipedia.org]

- 10. Delepine reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

Spectroscopic Characterization of (3-(tert-Butyl)phenyl)methanamine Hydrochloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (3-(tert-Butyl)phenyl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the principles behind the spectroscopic techniques, the rationale for experimental parameter selection, and a detailed interpretation of predicted spectral data.

Introduction: The Significance of Spectroscopic Analysis

This compound is a primary amine of interest in medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its purity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will focus on predicting and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive analytical overview.

The hydrochloride salt form is often utilized to improve the solubility and stability of amines. From a spectroscopic standpoint, the protonation of the amine group will induce noticeable changes, particularly in the NMR signals of nearby protons and in the N-H stretching region of the IR spectrum. These differences will be highlighted and explained in the respective sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Foundational Principles of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency (RF). By applying an RF pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower state emits an RF signal, which is detected and transformed into an NMR spectrum. The precise frequency at which a nucleus resonates, its "chemical shift" (δ), is highly sensitive to its local electronic environment, providing a unique signature for each distinct nucleus in the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Causality in Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., D₂O for the hydrochloride salt, or CDCl₃ for the free base) is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

Internal Standard: An internal standard like tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) provides a reference point (0 ppm) for the chemical shift scale, ensuring reproducibility of the data.

-

Lock, Tune, and Shim: The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Tuning" ensures the spectrometer's probe is optimized for the specific nucleus being observed. "Shimming" involves adjusting the magnetic field homogeneity to achieve sharp, well-resolved peaks.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the tert-butyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely exchange with any residual water, leading to a broad signal. |

| ~7.3-7.5 | Multiplet | 4H | Aromatic Protons | The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are in the typical aromatic region. |

| ~4.1 | Singlet | 2H | -CH₂-NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift. |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded (upfield) region. |

Interpretation:

The ¹H NMR spectrum provides a wealth of structural information. The integration values confirm the number of protons in each unique environment. The singlet nature of the tert-butyl and benzylic protons indicates no adjacent protons for coupling. The aromatic region's complexity arises from the meta-substitution pattern. The broadness of the -NH₃⁺ peak is a characteristic feature of exchangeable protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151 | Quaternary Aromatic C | The carbon atom attached to the tert-butyl group is a quaternary carbon in an aromatic ring. |

| ~139 | Quaternary Aromatic C | The ipso-carbon to which the aminomethyl group is attached. |

| ~129 | Aromatic CH | Aromatic carbon signal. |

| ~126 | Aromatic CH | Aromatic carbon signal. |

| ~125 | Aromatic CH | Aromatic carbon signal. |

| ~123 | Aromatic CH | Aromatic carbon signal. |

| ~46 | -CH₂-NH₃⁺ | The benzylic carbon is deshielded by the adjacent nitrogen. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~31 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Interpretation:

The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon. Quaternary carbons typically have lower intensities.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fundamental Principles of IR Spectroscopy

Molecular vibrations, such as the stretching and bending of chemical bonds, occur at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration results in a change in the dipole moment of the molecule. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Causality in Experimental Choices:

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected first to be subtracted from the sample spectrum. This removes any interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Pressure Application: Applying pressure ensures good contact between the solid sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3000-2800 | Strong, Broad | -NH₃⁺ | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H | C-H Stretch |

| ~1600 & ~1475 | Medium | Aromatic Ring | C=C Stretch |

| ~1600-1500 | Medium | -NH₃⁺ | N-H Bend (Asymmetric) |

| ~1400-1365 | Medium | tert-Butyl | C-H Bend |

| ~1250-1000 | Medium | C-N | C-N Stretch |

| ~900-675 | Strong | Aromatic C-H | C-H Out-of-plane Bend |

Interpretation:

The broad and strong absorption in the 3000-2800 cm⁻¹ region is a key indicator of the ammonium salt. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The peaks in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Core Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

Causality in Experimental Choices:

-

High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and air molecules, which would interfere with their trajectory.

-

High-Energy Electrons: The use of high-energy electrons (typically 70 eV) provides sufficient energy to ionize the molecule and induce reproducible fragmentation, which is useful for structural elucidation.

Predicted Mass Spectrum and Fragmentation

For the free base, (3-(tert-Butyl)phenyl)methanamine (Molar Mass: 163.26 g/mol ), the following fragments are expected in an EI-MS spectrum.

| m/z | Proposed Fragment | Comments |

| 163 | [C₁₁H₁₇N]⁺ | Molecular ion (M⁺) |

| 148 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group. |

| 106 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

Interpretation:

The molecular ion peak at m/z 163 confirms the molecular weight of the free base. The fragmentation pattern is characteristic of a benzylamine with a tert-butyl substituent. The loss of a methyl group to give the peak at m/z 148 is a common fragmentation pathway for tert-butyl groups. The peak at m/z 91, corresponding to the tropylium ion, is a strong indicator of a benzylic structure. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would be more suitable and would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.

Conclusion

The comprehensive analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the ammonium salt, and the mass spectrum elucidates the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for the structural verification and characterization of this compound in research and development settings.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

ChemDoodle Web Components. (n.d.). Retrieved from [Link]

-

NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

A Prospective Analysis of the Biological Activities of (3-(tert-Butyl)phenyl)methanamine Hydrochloride: A Technical Guide for Preclinical Investigation

An In-depth Technical Guide

Section 1: Executive Summary

(3-(tert-Butyl)phenyl)methanamine hydrochloride is a benzylamine derivative characterized by a sterically imposing tert-butyl group at the meta-position of the phenyl ring.[1] While commercially available as a chemical intermediate for organic synthesis, its biological activities remain largely unexplored in peer-reviewed literature.[1] This guide serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven framework for the systematic investigation of this compound's therapeutic potential. The core chemical structure, featuring a phenethylamine-like backbone, suggests a plausible interaction with neurological pathways, particularly monoaminergic systems. However, the unique steric and electronic properties conferred by the tert-butyl group may impart novel selectivity or mechanisms of action compared to well-characterized analogues.

This document moves beyond a simple literature review. As a Senior Application Scientist, my objective is to provide a field-proven, logical progression for characterization—from foundational physicochemical analysis to targeted in vitro screening and functional assays. We will explore several primary hypotheses, detail the self-validating experimental protocols required to test them, and discuss the rationale behind these strategic choices. This guide is designed to be a practical roadmap for unlocking the potential of this compound and its future derivatives.

Section 2: Molecular Profile and Physicochemical Properties

The starting point for any rigorous biological investigation is a thorough understanding of the molecule's fundamental properties. The hydrochloride salt form enhances solubility and stability for experimental handling.

The structure consists of three key motifs:

-

Benzylamine Core: A foundational scaffold present in numerous biologically active compounds.

-

Primary Amine (NH₂): A critical functional group that is typically protonated at physiological pH, allowing for electrostatic interactions and hydrogen bonding with biological targets such as receptors and enzymes.[1]

-

Meta-positioned tert-Butyl Group: This bulky, lipophilic group is the most defining feature. It introduces significant steric hindrance, which can profoundly influence pharmacodynamics by enforcing specific binding conformations and potentially enhancing selectivity for a given target over its closely related subtypes.[1] Furthermore, its lipophilicity may improve membrane permeability and impact the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| CAS Number | 140401-55-4 | [2][3] |

| Molecular Formula | C₁₁H₁₈ClN | [2][3] |

| Molecular Weight | 199.72 g/mol | [2] |

| Synonyms | 3-tert-Butylbenzylamine hydrochloride | [1] |

| SMILES Code | NCC1=CC=CC(C(C)(C)C)=C1.[H]Cl | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2][3] |

| Purity (Typical) | ≥95% | [3] |

Section 3: Hypothesis-Driven Exploration of Potential Biological Targets

Given the structural similarity to known neuroactive compounds, our investigation will be guided by several primary hypotheses. This approach focuses resources on the most probable mechanisms of action.

The compound's backbone is structurally analogous to phenethylamines, a class of molecules renowned for their interaction with the monoaminergic system.[4] These systems, which include dopamine, norepinephrine, and serotonin, are critical regulators of mood, cognition, and arousal, making them high-value targets for CNS disorders.

-

Potential Targets:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters. Many stimulants and antidepressants act via this mechanism.[5]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for degrading monoamine neurotransmitters. Inhibition of MAO also increases neurotransmitter levels.

-

Research on other molecules containing tert-butyl phenyl moieties has demonstrated significant activity at the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters.[6] H3R antagonists are being investigated for their potential pro-cognitive and anticonvulsant effects.[6] The lipophilic tert-butyl group could facilitate entry into the hydrophobic binding pocket of this GPCR.

Certain bis-phenol compounds containing tert-butyl groups have been identified as potent and selective inhibitors of the Secretory Pathway Ca²⁺ ATPase (SPCA1), a critical ion pump in the Golgi apparatus.[7] While structurally distinct, this precedent suggests that the tert-butyl phenyl motif can confer potent and selective interactions with transmembrane proteins, warranting a broader screen against various ion channels and pumps.

Section 4: A Phased Experimental Workflow for Biological Characterization

A tiered approach is essential for a cost-effective and scientifically rigorous evaluation. We will proceed from broad, high-throughput screening to more focused, mechanism-defining functional assays.

The initial goal is to cast a wide net to identify primary biological targets and potential off-target liabilities. This is a crucial step for building a preliminary safety and efficacy profile.

Caption: Phase 1 Experimental Workflow for Target Identification.

Protocol 4.1: Broad Receptor Panel Screening

-

Rationale: This experiment provides a comprehensive, unbiased first look at the compound's bioactivity across a diverse range of common drug targets. It is the most efficient way to identify both intended interactions and potential off-target effects that could lead to toxicity later in development.

-

Methodology:

-

Submit this compound to a commercial service provider (e.g., Eurofins, DiscoverX) for screening against a standard safety panel (e.g., Safety47 panel).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays.

-

The primary output is the percent inhibition of ligand binding for each target.

-

Self-Validation: A "hit" is typically defined as >50% inhibition. Any identified hits must be confirmed through concentration-response curves to determine potency (IC₅₀ or Kᵢ).

-

Protocol 4.2: Focused Radioligand Binding Assays (Monoamine Transporters)

-

Rationale: Based on Hypothesis 1, we will directly measure the compound's affinity for DAT, SERT, and NET. This provides quantitative data on binding potency and selectivity.

-

Methodology:

-

Preparation: Utilize cell membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Assay: a. In a 96-well plate, combine membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET). b. Add this compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). c. Incubate to allow binding to reach equilibrium. d. Nonspecific Binding Control: Include wells with a high concentration of a known inhibitor (e.g., cocaine for DAT) to define nonspecific binding.

-

Detection: Harvest the membranes onto filter mats and measure retained radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding and plot as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Table 2: Example Data Summary for Binding Assay Results

| Target | Radioligand | Kᵢ (nM) | Hill Slope | Selectivity Ratio (vs. Target X) |

| hDAT | [³H]WIN 35,428 | Experimental Value | Experimental Value | Calculated Value |

| hSERT | [³H]Citalopram | Experimental Value | Experimental Value | Calculated Value |

| hNET | [³H]Nisoxetine | Experimental Value | Experimental Value | Calculated Value |

| hH3R | [³H]Nα-Methylhistamine | Experimental Value | Experimental Value | Calculated Value |

After identifying binding targets, the next logical step is to determine if this binding translates into functional activity in a cellular context.

Caption: Hypothetical Mechanism: Inhibition of Monoamine Reuptake.

Protocol 4.3: Cellular Monoamine Uptake Assay

-

Rationale: This assay directly measures the functional inhibition of monoamine transporters in a live-cell system, validating the binding data from Phase 1.

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate.

-

Pre-incubation: Treat cells with varying concentrations of this compound or a vehicle control.

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]Dopamine or [³H]Serotonin) to initiate uptake.

-

Incubation: Allow uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C.

-

Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular substrate.

-

Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Determine the IC₅₀ for uptake inhibition by plotting the percentage of uptake versus compound concentration.

-

Protocol 4.4: Monoamine Oxidase (MAO) Inhibition Assay

-

Rationale: To test the alternative mechanism of MAO inhibition (Hypothesis 1), a fluorometric assay provides a rapid and sensitive measure of enzyme activity.

-

Methodology:

-

Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.

-

Assay Principle: Employ a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The rate of fluorescence increase is directly proportional to MAO activity.

-

Procedure: a. In a 96-well plate, incubate the MAO enzyme with varying concentrations of this compound. b. Add the substrate to initiate the reaction. c. Monitor the increase in fluorescence over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ for MAO-A and MAO-B inhibition. Known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.

-

Section 5: Synthesis and Derivatization Strategy

The parent compound can be synthesized via nucleophilic substitution, where 3-tert-butylbenzyl chloride is reacted with ammonia.[1] The resulting amine is then treated with hydrochloric acid to form the stable salt.[1]

Caption: General Synthesis Route for the Target Compound.

Understanding the Structure-Activity Relationship (SAR) is paramount for drug development. Should the initial screening yield a promising hit, a focused medicinal chemistry effort would be warranted. A logical derivatization strategy would involve:

-

Positional Isomers: Moving the tert-butyl group to the ortho- or para- positions to probe the importance of its location for target binding.

-

Amine Modification: Converting the primary amine to secondary (N-methyl, N-ethyl) or tertiary amines to modulate basicity, lipophilicity, and hydrogen bonding capacity.

-

Alkyl Group Variation: Replacing the tert-butyl group with other bulky (e.g., isopropyl, cyclohexyl) or smaller (e.g., methyl) groups to fine-tune the steric profile.

Section 6: Conclusion and Future Directions

This compound represents a chemically intriguing but biologically uncharacterized molecule. Its structural features strongly suggest a potential for interaction with CNS targets, particularly the monoamine transporters. The experimental framework detailed in this guide provides a robust, logical, and efficient pathway for its initial preclinical evaluation. The phased approach, beginning with broad screening and progressing to specific functional assays, ensures that resources are directed effectively.

Positive results from this in vitro screening cascade—specifically, potent and selective activity at a desirable target (e.g., DAT or H3R) coupled with a clean off-target profile and low cytotoxicity—would provide a strong rationale for advancing the compound to more complex studies. The subsequent steps would include in vivo pharmacokinetic profiling, animal models of CNS disorders (e.g., models for depression or cognitive enhancement), and further medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. This foundational work is the critical first step in determining if this molecule is simply a laboratory reagent or a promising scaffold for a new class of therapeutics.

Section 7: References

-

Alcaro, F., et al. (2022, August 31). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. PubMed Central. [Link]

-

Chemsrc. [3-(Tert-Butoxy)Phenyl]Methanamine | CAS#:1093622-70-8. [Link]

-

PubChemLite. (3-tert-butylphenyl)methanamine hydrochloride (C11H17N). [Link]

-

Liechti, M. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. [Link]

-

Wikipedia. List of designer drugs. [Link]

-

Google Patents. (2008). Technique for synthesizing tert-butylamine.

-

Lead Sciences. This compound. [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

UNODC. FACTSHEET “NEW PSYCHOACTIVE SUBSTANCES”. [Link]

-

Satała, G., et al. (2018, May 25). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]

-

Dode, L., et al. (2012, August 3). Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1). PubMed. [Link]

Sources

- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]

- 2. 140401-55-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. unodc.org [unodc.org]

- 5. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]

- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Antimicrobial and Anticancer Properties of Flavonoids, with a Focus on Quercetin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the dual antimicrobial and anticancer properties inherent in flavonoids, a ubiquitous class of plant secondary metabolites. We will utilize quercetin as a primary exemplar to dissect the core principles and experimental methodologies essential for investigating these therapeutic potentials. This document is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Dual-Threat Potential of Flavonoids

Flavonoids are polyphenolic compounds widely distributed in fruits, vegetables, and other plant-based foods.[1] Their diverse chemical structures contribute to a wide array of biological activities, including well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The capacity of a single class of compounds to exhibit both antimicrobial and anticancer properties presents a compelling avenue for drug discovery, potentially leading to the development of novel therapeutics with a broad spectrum of activity or synergistic agents that can combat opportunistic infections in cancer patients.

This guide will focus on quercetin, a prominent flavonol, to illustrate the investigative workflow. Quercetin has been extensively studied and shown to inhibit the growth of various cancer cell lines and microbial pathogens.[4][5] We will delve into the mechanisms underpinning these activities and provide detailed protocols for their evaluation.

Mechanistic Insights: How Quercetin Exerts its Dual Effects

Understanding the molecular mechanisms of action is paramount in drug development. Quercetin's antimicrobial and anticancer activities stem from its ability to interact with multiple cellular targets.

Antimicrobial Mechanisms of Action

Quercetin's antibacterial effects are multifaceted and involve several key mechanisms.[6] These include:

-

Inhibition of Nucleic Acid Synthesis: Quercetin can interfere with the synthesis of bacterial DNA and RNA, essential processes for microbial replication.

-

Disruption of Cytoplasmic Membrane Function: It can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[7]

-

Inhibition of Energy Metabolism: Quercetin can disrupt key metabolic pathways involved in bacterial energy production.

-

Attenuation of Pathogenicity: It can inhibit the formation of biofilms and the function of porins on the cell membrane, reducing the virulence of pathogenic bacteria.[6]

Anticancer Mechanisms of Action

Quercetin's anticancer effects are equally diverse, targeting various hallmarks of cancer.[2][7] Key mechanisms include:

-

Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4][8] This is a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]

-

Inhibition of Angiogenesis: Quercetin can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting their growth.

-

Modulation of Signaling Pathways: It can interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][8]

A significant aspect of quercetin's anticancer activity in breast cancer cells, specifically the estrogen receptor-positive MCF-7 cell line, is its ability to induce apoptosis through the mitochondrial pathway.[10] This involves the activation of a caspase cascade, including caspase-6, -8, and -9, and a decrease in the anti-apoptotic protein Bcl-2.[10] Furthermore, in MCF-7 cells, quercetin has been shown to suppress the expression of Twist, a key transcription factor involved in cancer progression, via the p38MAPK pathway, leading to apoptosis.[3][11]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for assessing the antimicrobial and anticancer properties of quercetin and similar compounds. The inclusion of appropriate controls is critical for the trustworthiness of the results.

Assessment of Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Rationale for Experimental Choices:

-

Broth Microdilution: This method is preferred for its efficiency, allowing for the testing of multiple concentrations and replicates in a 96-well plate format, and for providing a quantitative MIC value.

-

Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the recommended medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria as it supports the growth of most pathogens and has minimal interference with the activity of most antimicrobial agents.[12]

-

McFarland Standard: Standardization of the bacterial inoculum to a 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial density for the assay.[13]

Experimental Workflow:

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

-

Preparation of Quercetin Stock Solution: Dissolve quercetin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the quercetin stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[14] Leave a column for a positive control (broth with bacteria, no quercetin) and a negative control (broth only).

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13] Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control wells.[12] The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of quercetin at which no visible bacterial growth is observed.[12]

Assessment of Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Rationale for Experimental Choices:

-

MTT Assay: This assay is widely used for its simplicity, high-throughput capability, and reliability in screening the cytotoxic effects of compounds on cancer cell lines.

-

MCF-7 and MDA-MB-231 Cell Lines: These are well-characterized human breast cancer cell lines with different hormone receptor statuses (MCF-7 is ER-positive, MDA-MB-231 is triple-negative), allowing for the investigation of receptor-specific effects.

-

Dose-Response and Time-Course: Testing a range of concentrations and incubation times is crucial to determine the IC50 (half-maximal inhibitory concentration) value and understand the kinetics of the cytotoxic effect.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][15]

-

Compound Treatment: Prepare serial dilutions of quercetin in culture medium. Remove the old medium from the wells and add 100 µL of the quercetin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve quercetin) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][16]

-

Absorbance Measurement: Gently shake the plate for a few minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparative analysis.

Antimicrobial Activity Data

The antimicrobial activity of quercetin against various bacterial strains can be summarized in a table of MIC values.

| Bacterial Strain | Quercetin MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | 158 | [17] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 176 | [17] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 250 | [18] |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | 125-250 | [18] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | 500-1000 | [18] |

| Staphylococcus saprophyticus (oxacillin & cefoxitin resistant) | 62.5-125 | [18] |

| Gram-positive bacteria (general) | 128-512 | [19] |

| Gram-negative bacteria (general) | >1024 | [19] |

Interpretation: Quercetin generally exhibits moderate antibacterial activity against Gram-positive bacteria, including some antibiotic-resistant strains.[18][19] Its activity against Gram-negative bacteria is weaker.[19]

Anticancer Activity Data

The anticancer activity of quercetin against breast cancer cell lines can be presented as IC50 values.

| Cell Line | Quercetin IC50 (µM) | Incubation Time | Reference |

| MCF-7 | 17.2 | Not specified | [20] |

| MCF-7 | 4.9 | Not specified | [20] |

| MCF-7 | 37 | Not specified | [11] |

| MCF-7 | 73 | 48 hours | [21] |

| MDA-MB-231 | 55 | Not specified | [20] |

| MDA-MB-231 | >100 | Not specified | [11] |

| MDA-MB-231 | 85 | 48 hours | [21] |

| MDA-MB-231 | 394.8 | Not specified | [22] |

Interpretation: Quercetin demonstrates cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values varying depending on the study and experimental conditions.[11][20][21][22]

Signaling Pathways and Structure-Activity Relationships

Quercetin-Induced Apoptosis Signaling in MCF-7 Cells